molecular formula C15H16BrNO2 B14859055 2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol

2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol

Cat. No.: B14859055
M. Wt: 322.20 g/mol
InChI Key: VTZCTSGMFCZBQN-UHFFFAOYSA-N
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Description

2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol is a phenolic Schiff base derivative characterized by a 3-bromophenylamino-methyl group at the 2-position and an ethoxy substituent at the 6-position of the phenolic ring. Its structure enables hydrogen bonding via the phenolic –OH and amine groups, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

2-[(3-bromoanilino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C15H16BrNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-9,17-18H,2,10H2,1H3

InChI Key

VTZCTSGMFCZBQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenol group to a quinone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogenation or alkylation of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Alkoxy Groups

Table 1: Key Structural and Electronic Differences
Compound Name Substituents (Position) Molecular Weight Key Properties/Effects Reference
2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol 3-Br (phenyl), 6-OCH₂CH₃ (phenol) 322.19 g/mol Enhanced electron-withdrawing effect (Br), moderate lipophilicity (ethoxy)
2-((p-Tolylimino)methyl)-6-ethoxyphenol 4-CH₃ (phenyl), 6-OCH₂CH₃ (phenol) 269.34 g/mol Electron-donating (CH₃), increased steric bulk; 74% synthesis yield
2-[(3-Chloro-2-methylphenyl)amino]methyl-6-ethoxyphenol 3-Cl, 2-CH₃ (phenyl), 6-OCH₂CH₃ 291.77 g/mol Moderate electron-withdrawing (Cl), steric hindrance (CH₃); ≥97% purity
2-{[(3-Bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol 3-Br, 4-CH₃ (phenyl), 6-OCH₃ 320.18 g/mol Reduced lipophilicity (methoxy vs. ethoxy); imino linkage alters tautomerism

Key Observations :

  • Halogen Effects : Bromine (Br) at the 3-position provides stronger electron-withdrawing effects compared to chlorine (Cl) or methyl (CH₃), influencing electronic distribution and reactivity in metal coordination .

Tautomerism and Stability

Table 2: Tautomeric Behavior in Solvent Media
Compound Dominant Tautomer (Enol/Keto) ΔG (kcal/mol) Solvent Stability Reference
(E)-2-[(4-Bromophenylimino)methyl]-6-ethoxyphenol Keto (solid state) -2.3 Stable in ethanol
Target Compound (3-Br analog) Enol (predicted) N/A Higher enol preference*

*The 3-bromo substituent likely destabilizes keto tautomers due to steric and electronic effects compared to the 4-bromo analog .

Metal Complexation
  • Target Compound: Expected to form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via phenolic –OH and amine groups, similar to 2-((p-tolylimino)methyl)-6-ethoxyphenol, which forms Mn(II), Co(II), and Cu(II) complexes with high yields .
  • Benzothiazole Analogs: Compounds like 2-((6-methoxybenzothiazol-2-ylimino)methyl)-6-ethoxyphenol exhibit stronger DNA/BSA binding due to planar benzothiazole rings, unlike the non-planar 3-bromophenyl group in the target compound .
Pharmacological Potential
  • Cytotoxicity : The 3-bromo substituent may enhance cytotoxicity compared to chloro or methyl analogs by increasing electrophilicity and interaction with cellular targets .
  • Antioxidant Activity : Ethoxy groups improve radical scavenging compared to methoxy, as seen in QSAR studies of similar Schiff bases .

Biological Activity

2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a bromophenyl group, an amino group, and an ethoxy-substituted phenolic moiety, facilitates diverse chemical reactivity and biological interactions.

Chemical Structure and Properties

The compound can be represented as follows:

C16H18BrNO2\text{C}_{16}\text{H}_{18}\text{Br}\text{N}\text{O}_{2}

Structural Features

  • Bromophenyl Group : Contributes to the compound's reactivity and potential biological activity.
  • Amino Group : Can participate in various chemical reactions, enhancing its pharmacological potential.
  • Ethoxy Substituent : Modifies the electronic properties of the compound, influencing its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this one have demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting a potent antiproliferative effect .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may effectively inhibit the growth of certain bacterial strains, including those resistant to conventional antibiotics. The presence of the bromine atom and ethoxy group appears to enhance its antibacterial efficacy compared to related compounds .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through covalent bonding with nucleophilic sites on proteins.
  • Redox Reactions : The phenolic group can participate in redox reactions, potentially affecting cellular oxidative stress pathways.

Case Studies

  • Anticancer Activity : In a study examining various derivatives of phenolic compounds, this compound showed promising results against breast cancer cell lines with a GI50 value below 1 µM .
  • Antimicrobial Efficacy : Another study reported that derivatives similar to this compound exhibited MIC values as low as 8 µg/mL against resistant bacterial strains, highlighting its potential as an antimicrobial agent .

Comparative Analysis

A comparative analysis with other structurally similar compounds reveals differences in biological activity due to variations in substituents:

Compound NameStructureUnique FeaturesBiological Activity
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-ethoxyphenolStructureContains fluorine instead of bromineAltered reactivity
2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenolStructureContains chloro and methyl substituentsModerate antibacterial activity
4-Bromo-2-fluoroanilineStructureSimpler precursor without ethoxyLimited functionality

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